molecular formula C9H15Cl2FN4 B6194509 5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 2680537-17-9

5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B6194509
CAS No.: 2680537-17-9
M. Wt: 269.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2FN4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve the desired fluorination . The reaction conditions are carefully controlled to ensure high yield and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, are likely applied to ensure consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific fluorination pattern and the presence of the piperidinyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2680537-17-9

Molecular Formula

C9H15Cl2FN4

Molecular Weight

269.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.